molecular formula C8H7ClO2 B070759 3-Chloro-5-methoxybenzaldehyde CAS No. 164650-68-4

3-Chloro-5-methoxybenzaldehyde

Cat. No. B070759
M. Wt: 170.59 g/mol
InChI Key: BMSBBELFYSUAOR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzaldehyde is a chemical compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 .


Molecular Structure Analysis

The SMILES string of 3-Chloro-5-methoxybenzaldehyde is COC1=CC(C=O)=CC(Cl)=C1 . This indicates that the compound has a benzene ring with a methoxy group (OCH3) and a chlorine atom attached to different carbon atoms, and a formyl group (CHO) attached to another carbon atom .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-methoxybenzaldehyde are not available, it’s known that benzaldehyde derivatives can undergo nucleophilic substitution reactions . The exact reactions would depend on the conditions and the reactants used.


Physical And Chemical Properties Analysis

3-Chloro-5-methoxybenzaldehyde is a solid compound . Its physical form is described as off-white to yellow-brown or gray or orange solid or liquid .

Scientific Research Applications

  • Synthesis of Chalcone Derivatives and Antioxidant Activity : A study by Rijal, Haryadi, and Anwar (2022) focused on synthesizing derivatives of halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluating their antioxidant activities. They found that these compounds showed significant antioxidant potential when tested using the DPPH method (Rijal, Haryadi, & Anwar, 2022).

  • Solubility and Activity Coefficient Studies : Larachi et al. (2000) measured the solubility of 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water over a temperature range of 280 to 363 K. This research is important in understanding the physical and chemical properties of such compounds in aqueous solutions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

  • Photochemistry and Conformational Isomerization Studies : Ildiz, Konarska, and Fausto (2019) investigated 3-chloro-4-methoxybenzaldehyde (3CMBA) using matrix isolation infrared spectroscopy and quantum chemistry. They focused on its conformational composition and UV-induced photochemical reactions, which is relevant for understanding the behavior of these compounds under light exposure (Ildiz, Konarska, & Fausto, 2019).

  • Synthesis and Characterization of Chlorinated Vanillins : Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins, including variants of methoxybenzaldehydes, and studied their structure and separation using gas chromatography and mass spectrometry. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Hyötyläinen & Knuutinen, 1993).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, rinse mouth, and if swallowed .

Relevant Papers A study investigated 3-chloro-4-methoxybenzaldehyde by matrix isolation infrared spectroscopy and quantum chemistry calculations . The conformational composition of the as-deposited materials was characterized by infrared spectroscopy .

properties

IUPAC Name

3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBBELFYSUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619813
Record name 3-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methoxybenzaldehyde

CAS RN

164650-68-4
Record name 3-Chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triflate 5 (9 g, 28 mmol), palladium(II) acetate (120 mg, 0.5 mmol), 1,1'-bis(diphenylphosphino)ferrocene (620 mg, 1 mmol) and hplc grade CH3CN (10 ml) were mixed well in a teflon-lined stainless steel bomb. After adding freshly made, pulverized proton sponge formate2 (7.84 g, 30 mmol), the bomb was sealed and heated at 90° C. for 4 h. The cooled reaction was then filtered to remove proton sponge crystals, partitioned between EtOAc and 3N HCl. washed once each with dilute brine and dilute NaHCO3, dried over Na2SO4, and evaporated. Silica gel chromatography (15% EtOAc/hexanes) yielded 4.25 g (88.5%) of chloromethoxybenzaldehyde 6, mp 45° C.
Name
Triflate
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
620 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-chloro-5-methoxybenzyl alcohol (5.0 g, 28.9 mmol) and pyridinium chlorochromate (20% on alumina, 40 g, 37.8 mmol) was allowed to stir for 1.25 hr. Diethyl ether (200 ml) was then added followed by filtration of precipitate. The filtrate was concentrated under reduced pressure and the resulting residue was purified via silica gel chromatography using 40% dichloromethane, 60% petroleum ether as eluant, to give 3.8 g of 3-chloro-5-methoxybenzaldehyde. 1H-NMR (CDCl3): 3.84 (s, 3H) 7.13 (s, 1H), 7.28 (s, 1H), 7.41 (s, 1H), 9.89 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3,5-Dichloroanisole (74.0 g, 419 mmol) in THF (200 mL) was added dropwise to magnesium metal (14.2 g, 585 mmol, pre-washed with 0.5 N HCl) in THF (100 mL) at 25° C. After the addition, 1,2-dibromoethane (3.9 g, 20.8 mmol) was added dropwise. The resultant dark brown mixture was heated at reflux for 3 h. The mixture was cooled to 0° C., and N,N-dimethylformamide (60 mL) was added in one portion. The mixture was partitioned with diethyl ether (3×400 mL) and 6N HCl (500 mL). The combined organic extracts were washed with brine (300 mL), dried (Na2SO4), filtered and concentrated in vacuo to give an oil. Flash chromatography (2×) on silica gel eluting with Hex:EtOAc (4:1) afforded the sub-title compound (38.9 g, 54%) as a yellow oil.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
catalyst
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Wang, M Gao, KD Miller, QH Zheng - Synthetic Communications, 2011 - Taylor & Francis
A carbon-11-labeled sulfamate derivative was designed and synthesized as a new potential positron-emission-tomography dual aromatase–steroid sulfatase inhibitor radiotracer for …
Number of citations: 3 www.tandfonline.com
K Prasain, TDT Nguyen, MJ Gorman… - Bioorganic & medicinal …, 2012 - Elsevier
Laccases are copper-containing oxidases that are involved in sclerotization of the cuticle of mosquitoes and other insects. Oxidation of exogenous compounds by insect laccases may …
Number of citations: 21 www.sciencedirect.com
K Prasain - 2013 - search.proquest.com
… To a solution of 600 mg (2 mmol) of 4-(tert-butyldimethylsilyloxy)-3-chloro-5methoxybenzaldehyde (22) in 5 mL of dichloromethane at 0oC under argon, was added 750 mg (3 mmol) of …
Number of citations: 6 search.proquest.com
TDT Nguyen - 2014 - search.proquest.com
… by using tert-butyldimethylsilyl chloride in the presence of triethylamine and DMAP in CH2Cl2 at 25oC for 12 hours gave 4-(tertbutyldimethylsilyloxy)-3-chloro-5-methoxybenzaldehyde (…
Number of citations: 3 search.proquest.com
A Sava, F Buron, S Routier, A Panainte, N Bibire… - Biomedicine & …, 2021 - Elsevier
… 2-(2-Chloro-4-formyl-6-methoxyphenoxy)ethyl nitrate (3j) was obtained from 4-(2-bromoethoxy)-3-chloro-5-methoxybenzaldehyde (2j) as borrow oil in 98% yield. H NMR (400 MHz, …
Number of citations: 4 www.sciencedirect.com
S Shibata, JR Gillespie, RM Ranade… - Journal of medicinal …, 2012 - ACS Publications
… Acetic acid (250 μL) and 3-chloro-5-methoxybenzaldehyde (16 mg, 0.094 mol) were added to the mixture, stirred for 30 min, and then NaCNBH 3 (9 mg, 0.14 mmol) was added to the …
Number of citations: 66 pubs.acs.org
S Nagasawa, S Fujiki, Y Sasano… - The Journal of Organic …, 2021 - ACS Publications
We describe an aerobic intramolecular dearomative coupling reaction of tethered phenols using a catalytic system consisting of a chromium–salen (Cr–salen) complex combined with a …
Number of citations: 8 pubs.acs.org

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